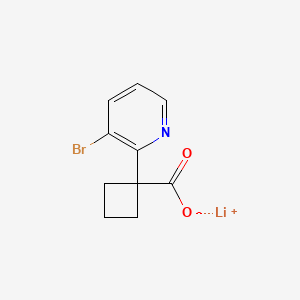
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a carboxylate group, which is further attached to a cyclobutane ring substituted with a 3-bromopyridin-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the bromopyridinyl group with a halogenated cyclobutane derivative in the presence of a palladium catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through carboxylation reactions involving the cyclobutane derivative.
Lithium Coordination: Finally, the lithium ion is coordinated to the carboxylate group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridinyl ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while coupling reactions can yield more complex aromatic compounds.
Applications De Recherche Scientifique
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biological processes, while the bromopyridinyl group can interact with specific receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) ion 4-(5-bromopyridin-2-yl)oxane-4-carboxylate
- Lithium(1+) 2-(5-bromopyridin-2-yl)-2-methylpropanoate
Uniqueness
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to its specific structural features, such as the cyclobutane ring and the position of the bromopyridinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H9BrLiNO2 |
|---|---|
Poids moléculaire |
262.1 g/mol |
Nom IUPAC |
lithium;1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2.Li/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10;/h1,3,6H,2,4-5H2,(H,13,14);/q;+1/p-1 |
Clé InChI |
QVFAAOKPTQXEGS-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1CC(C1)(C2=C(C=CC=N2)Br)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















